molecular formula C22H35N3O5 B10833949 4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid

4-[6-[(6-Anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid

Cat. No.: B10833949
M. Wt: 421.5 g/mol
InChI Key: FJNPYJKFIGGTME-UHFFFAOYSA-N
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Description

PMID25468267-Compound-48 is a small molecular drug with a molecular weight of 421.5. It is a synthetic organic compound that has been identified as a novel inhibitor of the human sodium/nucleoside cotransporter 2 (CNT2, gene symbol SLC28A2) . This compound is known for its potential therapeutic applications and has been the subject of various scientific studies.

Chemical Reactions Analysis

PMID25468267-Compound-48 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound also reacts with halogenating reagents to form halogenated derivatives . Major products formed from these reactions include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

PMID25468267-Compound-48 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the inhibition of sodium/nucleoside cotransporters . In biology, it is used to investigate the role of these transporters in cellular processes. In medicine, the compound has potential therapeutic applications, particularly in the treatment of diseases related to sodium/nucleoside cotransporter dysfunction . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.

Properties

Molecular Formula

C22H35N3O5

Molecular Weight

421.5 g/mol

IUPAC Name

4-[6-[(6-anilino-6-oxohexyl)amino]hexyl-hydroxyamino]-4-oxobutanoic acid

InChI

InChI=1S/C22H35N3O5/c26-20(24-19-11-5-3-6-12-19)13-7-4-9-17-23-16-8-1-2-10-18-25(30)21(27)14-15-22(28)29/h3,5-6,11-12,23,30H,1-2,4,7-10,13-18H2,(H,24,26)(H,28,29)

InChI Key

FJNPYJKFIGGTME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCNCCCCCCN(C(=O)CCC(=O)O)O

Origin of Product

United States

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